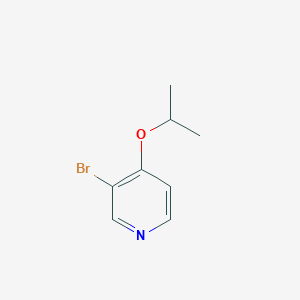

3-Bromo-4-isopropoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, including alkaloids and vitamins. indiamart.com In modern organic synthesis, the pyridine scaffold is highly valued for several key reasons. Its heteroaromatic nature influences the electronic properties of molecules, often imparting favorable characteristics such as improved solubility and metabolic stability in drug candidates. indiamart.com The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which is crucial for molecular recognition and binding to biological targets. Furthermore, the pyridine ring can be readily functionalized, allowing for the systematic exploration of chemical space in drug discovery and the fine-tuning of material properties.

Overview of Brominated Pyridine Derivatives in Chemical Research

Among the various halogenated pyridines, brominated derivatives stand out for their exceptional utility as synthetic intermediates. The carbon-bromine bond in bromopyridines is sufficiently reactive to participate in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. libretexts.org These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors. The bromine atom can be replaced with a variety of other functional groups, making bromopyridines versatile synthons for introducing diversity into molecular structures. This reactivity has been harnessed in the synthesis of numerous biologically active compounds and functional materials.

Research Landscape of 3-Bromo-4-isopropoxypyridine: A Focused Perspective

Within the family of brominated pyridines, this compound (CAS No. 1289271-27-7) has emerged as a valuable building block in specialized areas of chemical research. bldpharm.com Its structure, featuring a bromine atom at the 3-position and an isopropoxy group at the 4-position, offers a unique combination of reactivity and steric and electronic properties. The bromine atom serves as a handle for cross-coupling reactions, while the isopropoxy group can influence the molecule's solubility and conformational preferences. Research involving this compound is primarily focused on its use as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemical development. indiamart.comlookchem.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZBSKUGXMIXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 Isopropoxypyridine

Precursor-Based Synthesis Routes to 3-Bromopyridine (B30812) Derivatives

The foundation for synthesizing the target compound lies in the effective preparation of 3-bromopyridine precursors. This often involves either direct bromination of a pyridine (B92270) ring or the chemical transformation of other functional groups into a bromine atom.

Direct bromination of the parent pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. chempanda.com Such reactions require harsh conditions and often result in low yields or mixtures of products. chempanda.com However, the presence of activating groups, such as amino or hydroxyl functionalities, facilitates the bromination process by increasing the electron density of the ring. chempanda.com

For instance, 2-aminopyridine (B139424) can be effectively brominated. A common method involves dissolving 2-aminopyridine in a solvent like acetic acid and then adding bromine, often controlling the temperature to manage the reaction's exothermicity and prevent the premature precipitation of salts. patsnap.comorgsyn.org The amino group directs the substitution, although the final position of the bromine can vary based on reaction conditions.

Another strategy involves the bromination of pyridones (hydroxypyridines), which exist in equilibrium with their keto tautomers and are more susceptible to electrophilic attack than pyridine itself. acs.org

Table 1: Examples of Pyridine Bromination Reactions

| Starting Material | Brominating Agent | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Bromine in Acetic Acid | 0°C to 57°C | 2-Amino-3-bromopyridine / 2-Amino-5-bromopyridine | patsnap.comorgsyn.org |

| Pyridine | Bromine Monofluoride | Trichlorofluoromethane | Brominated Pyridines | chempanda.com |

This table is interactive. Click on the headers to sort.

A more versatile and widely used approach for installing a bromine atom at a specific position on the pyridine ring is through the transformation of precursor functional groups, particularly amino and nitro groups.

The conversion of an aminopyridine to a bromopyridine is classically achieved via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (like hydrobromic acid) at low temperatures (typically 0°C or below). orgsyn.orgwikipedia.org The resulting diazonium salt is then decomposed by a copper(I) bromide catalyst to yield the desired bromopyridine. This method is highly effective for producing various bromopyridine isomers, such as 2-bromopyridine (B144113) from 2-aminopyridine. orgsyn.orgwikipedia.org

Nitropyridines can also serve as precursors to bromopyridines. The synthesis typically proceeds in two steps: first, the nitro group is reduced to an amino group, commonly using reagents like iron powder in acetic acid or catalytic hydrogenation (e.g., with Pd/C). google.com The resulting aminopyridine is then converted to the bromopyridine via the diazotization and bromination sequence described above. google.com For example, 2-bromo-3-nitropyridine (B22996) can be reduced to 3-amino-2-bromopyridine, which can then undergo further transformation.

Table 2: Synthesis of Bromopyridines from Amino and Nitro Precursors

| Precursor | Reagents | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | 1. HBr, Br₂, NaNO₂; 2. NaOH | Diazonium Salt | 2-Bromopyridine | orgsyn.org |

| 2-Amino-3-nitropyridine | 1. HBr, CuBr, NaNO₂ | Diazonium Salt | 2-Bromo-3-nitropyridine | |

| 2-Methyl-3-nitropyridine | 1. Pd/C, H₂; 2. HBr, Br₂, NaNO₂ | 2-Methyl-3-aminopyridine | 2-Methyl-3-bromopyridine | google.com |

This table is interactive. Click on the headers to sort.

Strategic Introduction of the Isopropoxy Moiety

The second key structural element of the target molecule is the isopropoxy group at the C-4 position. Its introduction requires specific alkoxylation strategies that ensure correct placement on the pyridine ring.

The introduction of an alkoxy group onto a pyridine ring is most commonly achieved through nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a pyridine ring bearing a good leaving group, typically a halogen atom (Cl, F), is treated with an alkoxide, such as sodium isopropoxide. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of the nucleophile, especially at the C-2 and C-4 positions. wikipedia.org

Another approach involves the activation of the pyridine ring by forming a pyridine N-oxide. wikipedia.orgresearchgate.net The N-oxide functionality activates the C-2 and C-4 positions towards nucleophilic attack and can also be used as a directing group in metal-catalyzed C-H alkoxylation reactions. beilstein-journals.org After the substitution reaction, the N-oxide can be removed by deoxygenation. wikipedia.org

Achieving regioselectivity, particularly for substitution at the C-4 position, is a critical challenge in pyridine chemistry. When a 3-halopyridine is subjected to nucleophilic substitution, the outcome can be complex. One advanced method involves the generation of a pyridyne intermediate. For instance, treating a 3-halopyridine with a strong base like potassium hexamethyldisilazide (KHMDS) can lead to a 3,4-pyridyne intermediate, which can then be trapped by a nucleophile, such as an alcohol, to yield a 4-alkoxypyridine. thieme-connect.com

More recently, methods utilizing blocking groups have been developed to achieve exquisite regiocontrol. A temporary blocking group can be installed on the pyridine ring to direct a subsequent reaction, such as a Minisci-type alkylation, to a specific position like C-4. nih.govorganic-chemistry.org While developed for alkylation, the principle of using directing or blocking groups is a cornerstone of modern regioselective synthesis. For alkoxylation, the choice of a precursor that is already halogenated at the 3-position and has a suitable leaving group at the 4-position (e.g., 3-bromo-4-chloropyridine) is the most direct and common strategy to ensure the desired regiochemical outcome.

Convergence of Halogenation and Alkoxylation in 3-Bromo-4-isopropoxypyridine Synthesis

The most logical and convergent synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction as the final key step. This strategy combines the two previously discussed methodologies: the use of a pre-functionalized 3-bromopyridine derivative and a regioselective alkoxylation reaction.

The synthetic route commences with a pyridine precursor that already contains a bromine atom at the 3-position and a suitable leaving group, such as chlorine or fluorine, at the 4-position. A prime candidate for this precursor is 3-bromo-4-chloropyridine (B1270894) .

The synthesis proceeds as follows:

Precursor Synthesis : Preparation of 3-bromo-4-chloropyridine. This intermediate can be synthesized from commercially available starting materials such as 4-chloropyridine (B1293800) through a bromination step, or from 3-bromo-4-pyridone.

Nucleophilic Substitution : The 3-bromo-4-chloropyridine is then subjected to a reaction with sodium isopropoxide or potassium isopropoxide. The isopropoxide is typically generated in situ by reacting isopropanol (B130326) with a strong base like sodium hydride (NaH) or potassium tert-butoxide.

Reaction Conditions : The substitution reaction is generally carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and may require heating to proceed at a reasonable rate. The chlorine atom at the C-4 position is an excellent leaving group in this SNAr reaction, readily displaced by the isopropoxide nucleophile.

This convergent approach is highly efficient as it ensures the correct placement of both the bromine and the isopropoxy substituents, leading directly to the desired product, This compound . A similar strategy has been noted for related structures, underscoring the utility of this convergent design. core.ac.uk

Sequential Reaction Pathway Design

The synthesis of this compound can be approached through carefully designed sequential reaction pathways. One of the most logical and explored routes involves the initial synthesis of a substituted pyridine ring, followed by the introduction of the bromo and isopropoxy groups in a regioselective manner.

A plausible and effective strategy is the directed ortho-metalation (DoM) of a 4-alkoxypyridine. wikipedia.orguwindsor.caarkat-usa.org The alkoxy group at the C-4 position can act as a directing group, facilitating the deprotonation of the C-3 position by a strong base, such as an organolithium reagent. This is followed by quenching with an electrophilic bromine source.

A representative, albeit for a methoxy (B1213986) analogue, sequential pathway is as follows:

Synthesis of 4-Isopropoxypyridine (B1275052): This can be achieved through nucleophilic substitution of 4-chloropyridine hydrochloride with sodium isopropoxide.

Directed ortho-Metalation: The 4-isopropoxypyridine is treated with a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (THF). researchgate.netorganic-chemistry.org The isopropoxy group directs the lithiation to the C-3 position. arkat-usa.org

Bromination: The resulting 3-lithiated pyridine intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromo-1,1,2,2-tetrachloroethane, to yield this compound. arkat-usa.org

An alternative sequential pathway could involve the bromination of a pre-existing 4-substituted pyridine. For instance, the synthesis of 3-bromo-4-methylpyridine (B15001) has been reported from 4-methyl-3-nitropyridine (B1297851). google.com A similar strategy for the target molecule could be envisioned, although it would require the challenging selective introduction of the isopropoxy group.

One-Pot and Cascade Approaches

For example, copper-catalyzed three-component cascade annulation reactions have been developed for the synthesis of polysubstituted pyridines from ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds. organic-chemistry.org Such a strategy, if adapted, could potentially construct the substituted pyridine core of the target molecule in a single, efficient step.

Another approach involves metal-free cascade processes, such as a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization, to form highly functionalized pyridines. acs.org While not directly applied to this compound, these innovative methods highlight the direction of current research in pyridine synthesis.

Optimization of Reaction Parameters and Reaction Conditions

The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters.

Solvent Effects and Catalyst Selection

The choice of solvent and catalyst is critical in the synthesis of substituted pyridines. In the directed ortho-metalation route, aprotic polar solvents like tetrahydrofuran (THF) are commonly used to solvate the organolithium intermediates. uwindsor.caresearchgate.net

For bromination reactions, the choice of solvent can influence the reactivity and selectivity. While pyridine itself can catalyze bromination, the use of co-solvents like acetic acid or chloroform (B151607) has been explored to achieve homogeneous reaction conditions. cdnsciencepub.com

In industrial settings, palladium-catalyzed reactions are often employed for the synthesis of pyridine derivatives. For instance, in Suzuki-Miyaura coupling reactions of halopyridines, a catalyst system consisting of a palladium source like Pd(OAc)₂ and a suitable ligand, such as a benzimidazolium salt, can be effective. mdpi.com The choice of base, such as K₂CO₃, is also crucial for the catalytic cycle.

Below is a table summarizing catalyst and solvent effects in related pyridine syntheses:

| Reaction Type | Catalyst | Solvent | Observations | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂/Benzimidazolium Salt | DMF | Good yields for cross-coupling of halopyridines. | mdpi.com |

| Directed ortho-Metalation | n-BuLi or LDA | THF | Effective for lithiation of alkoxypyridines at low temperatures. | arkat-usa.orgresearchgate.net |

| Bromination | Pyridine | Acetic Acid | Provides a homogeneous medium for the reaction. | cdnsciencepub.com |

| Cascade Annulation | CuBr | DMSO | Optimal for the synthesis of multisubstituted pyridines. | organic-chemistry.org |

Temperature and Pressure Control in High-Yield Syntheses

Temperature and pressure are key parameters in optimizing the synthesis of brominated pyridines. In the directed ortho-metalation step, maintaining a low temperature, typically -78 °C , is essential to ensure the stability of the highly reactive lithiated intermediate and to prevent side reactions. researchgate.net

For bromination reactions, the temperature can vary significantly depending on the substrate and the brominating agent. Some procedures require elevated temperatures to overcome the deactivation of the pyridine ring towards electrophilic substitution. For example, the bromination of pyridine with bromine in the presence of sulfuric acid is carried out at 130-140 °C . google.com

In industrial processes, reactions are often carried out under pressure to increase the reaction rate and to handle gaseous reagents. For the synthesis of 3-bromo-4-methylpyridine, a hydrogenation step is performed in an autoclave under a hydrogen pressure of 0.5 MPa . google.com

The following table illustrates the impact of temperature and pressure on the yield of related bromopyridine syntheses:

| Reaction | Temperature (°C) | Pressure | Yield | Reference |

| Bromination of Pyridine | 130-140 | Atmospheric | 72% | google.com |

| Hydrogenation of 4-Methyl-3-nitropyridine | 30 | 0.5 MPa | 97% | google.com |

| Bromination of p-Acetotoluide | 50-55 | Atmospheric | High | orgsyn.org |

Patented Synthetic Routes for this compound and Related Structural Motifs

Analysis of Industrial Synthetic Strategies

The industrial synthesis of brominated pyridines often prioritizes the use of readily available and inexpensive starting materials, mild reaction conditions, and simple work-up procedures.

A common strategy for the synthesis of 3-bromopyridine involves the direct bromination of pyridine. One patented method describes the dropwise addition of bromine to a solution of pyridine in 80-95% sulfuric acid at 130-140 °C. google.com This method is claimed to be suitable for industrial production due to its high yield and simple steps.

Another patented approach for preparing 3-bromo-4-methylpyridine involves a two-step process: google.com

Hydrogenation: Catalytic hydrogenation of 4-methyl-3-nitropyridine using a Pd/C or Raney Ni catalyst in methanol.

Bromination: The resulting 4-methyl-3-aminopyridine is converted to its salt and then treated with bromine and sodium nitrite at low temperatures (-10 to 0 °C).

This method highlights the use of a Sandmeyer-type reaction, a common industrial practice for introducing bromine into an aromatic ring via a diazonium salt intermediate. The reported advantages include mild reaction conditions, ease of operation, and high yield, making it suitable for mass production. google.com These strategies could be adapted for the large-scale synthesis of this compound.

Novel Methodologies in Intellectual Property Filings

The pursuit of efficient and scalable synthetic routes for key pharmaceutical intermediates is a significant driver of innovation in chemical process development. Intellectual property filings, such as patent applications, often provide a glimpse into these novel methodologies, detailing advancements that may not yet be published in peer-reviewed academic literature. In the context of this compound, a valuable building block in medicinal chemistry, a notable synthetic approach has been disclosed in a recent patent application. This method highlights a practical and effective means of preparing the target compound, showcasing the ongoing efforts to optimize the synthesis of such crucial chemical entities.

One of the prominent examples of a synthetic preparation for this compound is detailed in the international patent application WO2018160521A2. While the primary focus of this document is on the development of novel inhibitors of (alpha-v)(beta-6) integrin for the treatment of various fibrotic diseases, it provides a clear and concise procedure for the synthesis of this compound as a key intermediate. This methodology is a valuable data point in understanding the practical synthesis of this compound on a laboratory scale, with potential for scale-up.

The synthesis described in the patent starts from 3-bromo-4-hydroxypyridine and employs a Williamson ether synthesis to introduce the isopropoxy group. This reaction is a classic and well-understood method for forming ethers, but its application to this specific substrate, as detailed in the patent, provides a concrete example of its utility in the preparation of this particular substituted pyridine.

The process involves the reaction of 3-bromo-4-hydroxypyridine with 2-bromopropane (B125204) in the presence of a base, cesium carbonate (Cs2CO3), and a polar aprotic solvent, N,N-dimethylformamide (DMF). The reaction is conducted at an elevated temperature to facilitate the nucleophilic substitution. Following the reaction, a standard aqueous work-up and extraction are performed, and the crude product is purified by silica (B1680970) gel column chromatography to yield the desired this compound as a colorless oil. The reported yield for this transformation is 76%, which represents a good efficiency for this type of reaction.

The details of this synthetic step, as extracted from the patent filing, are summarized in the interactive data table below.

Interactive Data Table: Synthesis of this compound

| Parameter | Details |

| Starting Material | 3-Bromo-4-hydroxypyridine |

| Reagent | 2-Bromopropane |

| Base | Cesium Carbonate (Cs2CO3) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 80 °C |

| Reaction Time | 12 hours |

| Purification Method | Silica gel column chromatography (petroleum ether:ethyl acetate (B1210297) = 5:1) |

| Product | This compound |

| Yield | 76% |

| Patent Reference | WO2018160521A2 google.com |

This synthetic route, disclosed within an intellectual property filing, underscores the importance of such documents as a source of practical and novel chemical information. While the ultimate goal of the patent is to protect a new class of therapeutic agents, the enabling chemistry described within provides valuable insights for synthetic chemists working in the field. The choice of reagents and conditions in this procedure offers a reliable method for obtaining this compound, a compound that serves as a critical precursor for more complex molecular architectures.

Reaction Mechanisms and Reactivity of 3 Bromo 4 Isopropoxypyridine

Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond in 3-bromo-4-isopropoxypyridine is a key site for synthetic transformations, particularly for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Palladium catalysts are highly effective in activating the C-Br bond of this compound, enabling its reaction with a variety of carbon-based nucleophiles. This facilitates the introduction of diverse functional groups onto the pyridine (B92270) ring.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org

The general mechanism involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate. wikipedia.orgnih.gov This step involves the insertion of palladium into the carbon-bromine bond. wikipedia.org

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, displacing the halide. wikipedia.orgdiva-portal.org This step requires a base to activate the organoboron compound. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

In the context of this compound, Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the 3-position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions like debromination. For instance, a catalyst system comprising a palladium source like Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand is often effective. nih.gov The use of bulky, electron-rich phosphine ligands can enhance the reactivity of the catalyst, enabling the coupling of even challenging substrates. nih.gov

A study on the Suzuki-Miyaura coupling of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one highlighted the importance of the catalyst system in preventing debromination, a common side reaction. rsc.org The use of a tandem catalyst system, XPhosPdG2/XPhos, was found to be effective for a range of aryl and heteroaryl boronic acids. rsc.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Entry | Halopyridine | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3,5-bis(trifluoromethyl)bromobenzene | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 82 |

| 2 | 4-bromoanisole | 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 74 |

Data adapted from a study on the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. nih.gov The specific ligand "1" refers to 2-(dicyclohexylphosphino)biphenyl.

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction is a powerful tool for the vinylation of aromatic rings. beilstein-journals.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and regeneration of the catalyst. libretexts.org

The regioselectivity of the Heck reaction, particularly with electron-rich olefins, can be influenced by both steric and electronic factors. diva-portal.org While classical Heck conditions with electron-poor olefins typically yield the trans-E-substituted product, reactions with electron-rich olefins can produce a mixture of isomers. diva-portal.org For this compound, the Heck reaction would introduce a vinyl group at the 3-position of the pyridine ring.

The choice of catalyst and ligands is critical. Palladium acetate (B1210297) (Pd(OAc)₂) combined with phosphine ligands like PPh₃ is a common catalytic system. beilstein-journals.org The development of N-heterocyclic carbene (NHC) palladium complexes has provided highly stable and active catalysts for Heck reactions, often allowing for lower catalyst loadings and milder reaction conditions. mdpi.com

Table 2: Catalyst Systems for Heck Reactions

| Catalyst | Ligand | Substrate | Key Features |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 3-bromoindazoles | Efficient for vinylation. beilstein-journals.org |

| Pd(OAc)₂ | N-heterocyclic carbenes | Aryl bromides | High thermal stability, suitable for high-temperature reactions. mdpi.com |

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a widely used method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

The catalytic cycle involves the palladium-catalyzed activation of the C-Br bond and the copper-catalyzed formation of a copper(I) acetylide. Transmetalation of the alkynyl group from copper to palladium, followed by reductive elimination, yields the final product. researchgate.net

In recent years, copper-free Sonogashira reactions have been developed to avoid issues associated with the use of copper, such as the formation of homocoupled alkyne byproducts. nih.gov These methods often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) palladium complexes. libretexts.org For this compound, the Sonogashira coupling provides a direct route to 3-alkynyl-4-isopropoxypyridines, which are valuable intermediates in medicinal chemistry. researchgate.net

Table 3: Conditions for Sonogashira Coupling

| Catalyst System | Substrate | Alkyne | Key Features |

|---|---|---|---|

| Pd(0)/Cu(I) | Aryl/Vinyl Halides | Terminal Alkynes | Classical conditions, mild reaction. wikipedia.org |

| PdCl₂(PPh₃)₂/CuI | Aryl Halides | Terminal Alkynes | Standard catalyst system. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for C-N bond formation. wikipedia.orgsnnu.edu.cn

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the arylamine product. snnu.edu.cn The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective. snnu.edu.cn

For this compound, the Buchwald-Hartwig amination allows for the direct introduction of primary or secondary amine functionalities at the 3-position. This is a key transformation for the synthesis of various biologically active compounds.

Table 4: Generations of Buchwald-Hartwig Catalysts

| Generation | Ligand Type | Substrate Scope |

|---|---|---|

| First | P(o-tolyl)₃ | Secondary amines, limited primary amines. wikipedia.org |

| Second | Bidentate phosphines (e.g., BINAP, DPPF) | Broader scope including primary amines. wikipedia.org |

The Buchwald-Hartwig amination of halogenated pyridines, such as this compound, can present specific challenges. One significant issue is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can lead to catalyst deactivation or "poisoning". nih.govnih.gov This coordination can compete with the desired catalytic cycle, reducing the efficiency of the reaction.

Another challenge can be the relative reactivity of the halopyridine. Electron-deficient halopyridines are generally more reactive in nucleophilic aromatic substitution, while the reactivity in palladium-catalyzed reactions can be more complex. mdpi.com For this compound, the electron-donating isopropoxy group can influence the electronic properties of the pyridine ring and its reactivity in the coupling reaction.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

Ligand Effects on C-N Cross-Coupling Efficiency

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. acs.orgorganic-chemistry.org In the case of this compound, a palladium-catalyzed reaction with an amine would be the standard approach. The efficiency of such a coupling is critically dependent on the choice of phosphine ligand coordinated to the palladium center.

Ligands play a crucial role in the catalytic cycle by influencing the rate of oxidative addition of the aryl bromide to the Pd(0) center, the stability of the resulting Pd(II) intermediate, and the facility of the final reductive elimination step to form the C-N bond and regenerate the catalyst. researchgate.net For electron-rich, sterically hindered bromopyridines, bulky and electron-rich phosphine ligands are generally required to promote efficient coupling.

While specific studies on this compound are not extensively documented, data from analogous systems, such as the coupling of 3-bromo-2-aminopyridine, demonstrate the importance of ligand selection. nih.gov Ligands like RuPhos, SPhos, and BINAP have shown high efficacy in achieving good yields for these challenging substrates. nih.gov The isopropoxy group at the 4-position in this compound is electron-donating, which can make oxidative addition more challenging compared to unsubstituted bromopyridines. Therefore, the use of highly active, bulky mono- or bidentate phosphine ligands would be essential for high-yielding C-N cross-coupling reactions.

Table 1: Representative Ligands for Buchwald-Hartwig Amination of Bromopyridines

| Ligand Name | Structure | Key Features | Typical Application |

|---|---|---|---|

| XPhos | Bulky, electron-rich monophosphine | General purpose for aryl bromides/chlorides | |

| RuPhos | Highly active, bulky ligand | Coupling of hindered aryl halides and amines | |

| BINAP | Bidentate phosphine, provides stability | First reliable ligand for primary amines acs.org |

| BrettPhos | | Very bulky, electron-rich | Highly active for challenging substrates |

This table presents ligands commonly used for challenging Buchwald-Hartwig aminations, which would be applicable to this compound based on general principles.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond C-N bond formation, the bromine atom of this compound serves as a handle for various other transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. core.ac.uk For this compound, a Suzuki coupling would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position. The reaction conditions generally involve a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand, and a base (e.g., K₂CO₃, K₃PO₄) in a suitable solvent mixture, often including water. weizmann.ac.ilgoogle.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. googleapis.comgoogle.com It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. googleapis.comgoogle.com Applying this to this compound would yield 3-alkynyl-4-isopropoxypyridine derivatives, which are versatile intermediates for further transformations. ambeed.com

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. A patent describes the coupling of a similar compound, 5-bromo-3-isopropoxypyridine, with an olefinic side chain using palladium-catalyzed Heck reaction conditions, illustrating the viability of this transformation on the isopropoxypyridine scaffold. ambeed.com

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, especially when activated by electron-withdrawing groups or when the leaving group is at an activated position. google.com

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen). In this compound, the bromine atom is at the 3-position, which is generally less activated towards SNAr compared to the 2- or 4-positions.

However, the substitution pattern can be complex. Nucleophilic attack can occur at the carbon bearing a suitable leaving group. In this molecule, the primary leaving group is the bromide at C3. Direct substitution at C3 is generally difficult for pyridines unless strongly activated. A more plausible SNAr pathway could involve attack at the C2 or C6 positions if a leaving group were present there. In the absence of a leaving group at an activated position, SNAr reactions on 3-halopyridines can sometimes proceed via an elimination-addition (benzyne-type) mechanism, which can lead to a mixture of products (cine-substitution), though this typically requires very strong bases like NaNH₂. Given the substituents, direct SNAr at C3 would be slow and require harsh conditions or specific activation.

The reactivity of the pyridine ring in SNAr is significantly influenced by both the ring nitrogen and the attached substituents.

Pyridine Nitrogen: The nitrogen atom is highly electronegative and withdraws electron density from the ring carbons, making the ring susceptible to nucleophilic attack. During the attack, a negatively charged intermediate (a Meisenheimer-like complex) is formed. The stability of this intermediate is key to the reaction's feasibility. If the attack occurs at the C2 or C4 position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. For an attack at C3, this resonance stabilization involving the nitrogen is not possible, making the intermediate less stable and the reaction slower.

Substituent Effects:

Isopropoxy Group (at C4): The -OPr group is an electron-donating group through resonance but electron-withdrawing through induction. Its position para to the nitrogen means its electron-donating character can partially counteract the ring's inherent electron deficiency, potentially deactivating it towards SNAr compared to an unsubstituted pyridine. However, it can also stabilize an adjacent carbocation or destabilize a carbanion.

Bromo Group (at C3): The bromine atom is an electron-withdrawing group via induction, which slightly activates the ring towards nucleophilic attack. More importantly, it can function as the leaving group in the substitution reaction.

Organometallic Catalysis in Transformations of this compound

Organometallic catalysis is central to the functionalization of halo-pyridines like this compound, primarily through cross-coupling reactions where the catalyst and substrate are in the same phase.

Homogeneous catalysis refers to reactions where the catalyst is in the same phase as the reactants, typically in solution. This allows for high reactivity and selectivity under mild conditions. The transition metal-catalyzed reactions discussed previously (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) are all prime examples of homogeneous catalysis.

In these processes, a soluble palladium complex, generated in situ from a precursor like Pd(OAc)₂ and a phosphine ligand, is the active catalyst. The catalytic cycle for these transformations typically involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki) or Coordination/Deprotonation (for Heck/Sonogashira/Buchwald-Hartwig): The second reactant (e.g., boronic acid, alkene, alkyne, or amine) transfers its organic group to the palladium center.

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand, base, solvent, and temperature are all critical parameters that are optimized to ensure efficient turnover and high yield of the desired product. For a substrate like this compound, these catalytic systems provide the most powerful and versatile methods for its chemical modification.

Exploring Radical Pathways and Photochemical Reactivity

The reactivity of this compound extends to pathways involving highly energetic species such as radicals and other reactive intermediates. Photochemical methods, particularly, provide powerful tools for activating the carbon-bromine bond to forge new molecular connections under mild conditions.

A key aspect of the reactivity of halopyridines is their ability to form transient, highly reactive intermediates like pyridynes. A 3,4-pyridyne intermediate can be generated from precursors like this compound. This is typically achieved through dehydrohalogenation, often involving ortho-lithiation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the elimination of lithium bromide as the mixture warms. psu.edu The presence of an electron-donating alkoxy group, such as isopropoxy, can influence the stability and subsequent reaction of the pyridyne intermediate. psu.edusci-hub.ru

Once formed, these pyridyne intermediates are potent electrophiles and dienophiles, readily trapped by nucleophiles or dienes in cycloaddition reactions. psu.edusci-hub.ru For example, treatment of a 3-bromo or 3-chloropyridine (B48278) with LDA in the presence of furan (B31954) generates a 3,4-pyridyne that is immediately intercepted in a Diels-Alder reaction. psu.edu This strategy provides a powerful method for constructing complex, fused-ring systems.

The table below summarizes methods for generating such reactive intermediates from halopyridine precursors.

| Precursor Type | Reagent(s) | Intermediate | Trapping Agent | Product Class |

| 3-Halopyridine | Lithium Diisopropylamide (LDA) | 3,4-Pyridyne | Furan | Dihydroisoquinoline derivatives |

| 2-Chloro-4-alkoxypyridine | LDA | 4-Alkoxy-2,3-pyridyne | Furan | Epoxyquinoline derivatives |

| 5-Chloro-2-isopropoxypyridine | tert-Butyllithium (tBuLi) | 6-Isopropoxy-3,4-pyridyne | Furan | Epoxyisoquinoline derivatives |

The generation and trapping of these intermediates represent a sophisticated strategy for the advanced functionalization of the pyridine core. sci-hub.ruresearchgate.net

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. beilstein-journals.org This methodology is highly applicable to aryl halides, including this compound. The general mechanism involves a photocatalyst that, upon absorbing light, becomes excited and can engage in a single-electron transfer (SET) with the aryl halide. beilstein-journals.org This process generates an aryl radical, which is a versatile intermediate for forming new bonds. beilstein-journals.orgnih.gov

The combination of photoredox catalysis with transition metal catalysis, particularly nickel (dual catalysis), has proven to be a powerful strategy. nih.govrsc.org In these systems, the photocatalyst generates a Ni(I) species from a Ni(II) precatalyst. This Ni(I) complex readily undergoes oxidative addition with the aryl bromide. The resulting Ni(III) intermediate can then couple with another radical species or other nucleophiles before reductive elimination yields the product and regenerates the nickel catalyst. rsc.orgrsc.org This dual catalytic cycle allows for the chemoselective activation of aryl bromides over other functional groups. nih.gov

This approach is suitable for a wide range of transformations, including C-C cross-couplings and aminocarbonylations, and is compatible with various heteroaromatic substrates, including those based on pyridine. rsc.orgacs.org

| Catalyst System | Reaction Type | Role of Photocatalyst | Substrate Scope |

| Organic Dye (e.g., Eosin Y, 4CzIPN) | Phosphonylation, Aminocarbonylation | Direct SET with substrate or reagent | Aryl & Heteroaryl Halides |

| Iridium or Ruthenium Complexes | C(sp³)-H Arylation, Cross-Coupling | Generation of Ni(I) from Ni(II) | Aryl & Heteroaryl Bromides |

| Ni/Photoredox Dual Catalysis | Alkylarylation, Aminocarbonylation | Regenerates active Ni(0) or Ni(I) species | Aryl & Heteroaryl Bromides, Alkynes |

The applicability of these methods makes this compound a valuable building block for synthesizing complex molecules through radical-mediated, light-driven reactions.

Stereochemical and Regiochemical Studies in Pyridine Functionalization

The precise control over the position (regiochemistry) and three-dimensional arrangement (stereochemistry) of new functional groups is a central challenge in modern synthesis. For a molecule like this compound, these considerations are paramount in determining the outcome of a reaction and the properties of the final product.

Regiochemistry: The functionalization of the substituted pyridine ring can occur at several positions, and directing a reaction to a single site is crucial. In reactions involving pyridyne intermediates, the position of nucleophilic attack is influenced by the electronic and steric properties of existing substituents. For instance, the reaction of a 5-bromo-3,4-pyridyne intermediate with a nucleophile showed a reversal of regioselectivity compared to the unsubstituted pyridyne, favoring attack at the C3 position. nih.gov

In transition-metal-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions dictates the regiochemical outcome. For example, in the synthesis of β-carbolines from a related bromo-isopropoxypyridine isomer, protecting groups and specific palladium precatalysts were essential to block the formation of undesired regioisomers during an intramolecular Heck cyclization. rsc.org Halogen-metal exchange reactions are also highly regioselective, with the site of metalation being directed by other functional groups on the ring, enabling the controlled introduction of electrophiles at specific positions. mdpi.com

Stereochemistry: Although this compound is an achiral molecule, stereochemical control becomes critical when a reaction introduces a chiral center. The dearomatization of pyridines is a powerful strategy for synthesizing enantioenriched piperidines, which are valuable scaffolds in medicinal chemistry. mdpi.com This can be achieved using chiral catalysts, such as copper or rhodium complexes bearing chiral ligands. mdpi.comacs.org These catalysts can control the facial selectivity of a nucleophilic attack on an activated pyridinium (B92312) salt, leading to products with high enantiomeric excess. mdpi.comresearchgate.net The stereochemical properties of ligands can also modulate the binding affinity and selectivity for different metal ions, which can be a controlling factor in catalysis. nih.gov

The table below summarizes key factors that influence the regiochemical and stereochemical outcomes in the functionalization of pyridine derivatives.

| Control Type | Influencing Factors | Methodologies | Desired Outcome |

| Regioselectivity | Directing groups (e.g., -OR, -Cl), Base/Catalyst choice, Steric hindrance | Directed ortho-metalation, Pyridyne formation, Pd-catalyzed cross-coupling | Site-specific functionalization (e.g., C2 vs. C5 vs. C6) |

| Stereoselectivity | Chiral catalysts, Chiral auxiliaries, Substrate geometry (E/Z) | Asymmetric dearomatization, Enantioselective reduction | Formation of a single enantiomer or diastereomer |

These studies highlight the sophisticated strategies available to control the precise three-dimensional structure and substitution pattern when using this compound as a synthetic precursor.

Applications and Research Trajectories of 3 Bromo 4 Isopropoxypyridine in Chemical Biology and Medicinal Chemistry

Role as a Versatile Pharmaceutical Intermediate

3-Bromo-4-isopropoxypyridine serves as a key intermediate in the synthesis of a wide range of pharmaceutical and chemical products. indiamart.com Its utility stems from the reactivity of the bromine atom, which can be readily displaced or participate in various cross-coupling reactions, and the isopropoxy group, which can influence the compound's solubility and metabolic stability. sigmaaldrich.commdpi.com

Precursor to Biologically Active Heterocycles

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant majority of approved drugs containing at least one heterocyclic ring. mdpi.com this compound is a valuable precursor for the synthesis of diverse and complex biologically active heterocycles. researchgate.netchim.it The bromine atom at the 3-position allows for the introduction of various functional groups and the construction of fused ring systems. For instance, it can be a starting point for creating more complex pyridine (B92270) derivatives or for building entirely new heterocyclic scaffolds. researchgate.net The isopropoxy group at the 4-position can modulate the physicochemical properties of the resulting molecules, which is a critical aspect of drug design. mdpi.com

The synthesis of these heterocycles often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, where the bromo-substituent is replaced with other chemical moieties to build molecular complexity. barrowneuro.org This approach has been utilized to generate libraries of compounds for high-throughput screening and to synthesize targeted molecules with specific biological activities.

Synthesis of Drug Candidates and Their Analogs

The strategic placement of the bromo and isopropoxy groups on the pyridine ring makes this compound an ideal starting material for the synthesis of drug candidates and their analogs. mdpi.comgoogleapis.com The bromine atom provides a handle for late-stage functionalization, allowing for the rapid generation of a series of related compounds (analogs) to explore structure-activity relationships. nih.gov

| Intermediate | Application |

| This compound | Precursor for synthesizing various pharmaceutical and chemical products. indiamart.com |

| 5-Bromo-2-isopropoxy pyridine | Used in the synthesis of intermediates for Perampanel. google.com |

| 3-Bromo-5-isopropoxypyridine | Employed in the preparation of nicotinic receptor ligands. barrowneuro.org |

Utility in Medicinal Chemistry Research

Beyond its role as a synthetic intermediate, this compound and its derivatives are valuable tools in medicinal chemistry research for probing biological systems and designing novel therapeutics. mdpi.com

Structure-Activity Relationship (SAR) Investigations of Pyridine Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov The ability to systematically modify the structure of a lead compound and observe the effects on its potency and selectivity is crucial for drug optimization. This compound provides an excellent platform for such investigations. nih.gov

The bromine atom can be replaced with a wide variety of substituents using well-established chemical transformations. barrowneuro.org This allows medicinal chemists to explore the impact of different functional groups at the 3-position of the pyridine ring on biological activity. Similarly, while the isopropoxy group is often retained to maintain favorable properties, its modification can also be explored to fine-tune the molecule's characteristics. These systematic modifications generate valuable SAR data that guide the design of more potent and selective drug candidates. barrowneuro.orgnih.gov

Targeting Specific Biological Pathways (e.g., Enzyme Inhibition)

Substituted pyridines are known to interact with a wide range of biological targets, including enzymes. juniperpublishers.com Derivatives of this compound can be designed to target specific enzymes involved in disease pathways. unipr.it For example, by incorporating appropriate pharmacophoric features, molecules derived from this scaffold can be developed as inhibitors of kinases, proteases, or other enzyme classes. unipr.it

The isopropoxy group can play a role in orienting the molecule within the enzyme's active site, while the substituent introduced at the 3-position can form key interactions with specific amino acid residues, leading to potent and selective inhibition. juniperpublishers.com The bromine atom itself, or a functional group that replaces it, can be crucial for these binding interactions. nih.gov

| Enzyme Target | Inhibitor Scaffold | Significance |

| Serine Proteases | Pyridinylboronic acids | Potential for treating protease-related diseases. |

| Glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) | 3-bromo-4,5-dihydroisoxazole (BDHI) derivatives | Anticancer therapy by targeting cancer cell metabolism. unipr.it |

| Acetylcholinesterase (AChE) | N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Treatment of diseases like Alzheimer's by preventing the breakdown of acetylcholine. juniperpublishers.com |

Development of Covalent Inhibitors with Pyridine Moieties

Covalent inhibitors are a class of drugs that form a permanent, covalent bond with their biological target. mdpi.comsioc-journal.cn This can lead to prolonged duration of action and increased potency. The development of targeted covalent inhibitors has gained significant traction in recent years. nih.gov

The bromine atom in this compound can be exploited in the design of covalent inhibitors. While not a highly reactive electrophile itself, it can be a precursor to a more reactive "warhead" that can form a covalent bond with a nucleophilic amino acid residue (such as cysteine) in the target protein. unipr.it For instance, the bromo-substituted pyridine could be part of a molecule designed to first bind non-covalently to the target protein, positioning the reactive moiety for a subsequent covalent reaction. This strategy allows for the development of highly specific and potent inhibitors. unipr.itmdpi.com

Contribution to Agrochemical Synthesis

The structural motifs present in this compound are of significant interest in the agrochemical industry. The pyridine core is a common feature in many successful pesticides, and the bromo and isopropoxy substituents provide handles for further chemical elaboration to fine-tune biological activity and physical properties.

Intermediate for Crop Protection Agents

This compound serves as a key intermediate in the synthesis of a variety of crop protection agents. Its utility lies in its ability to participate in a range of coupling reactions, allowing for the introduction of diverse functionalities. This adaptability is crucial for creating new active ingredients that can address the ongoing challenges of pest and weed resistance. The development of environmentally friendly and selective herbicides and pesticides is a major goal in modern agriculture, and intermediates like this compound are instrumental in achieving this. nih.gov The synthesis of novel agrochemicals often involves the structural modification of existing compounds to enhance their efficacy and reduce environmental impact. researchgate.net

Design of Novel Pesticides and Herbicides

The discovery of new pesticides and herbicides is essential for global food security. mdpi.com Researchers are constantly exploring new chemical scaffolds to identify compounds with novel modes of action. This compound provides a platform for the design of such molecules. By strategically modifying its structure, chemists can develop new insecticides and herbicides. For instance, the pyridine ring is a known toxophore in certain classes of insecticides, and the isopropoxy group can influence the compound's uptake and translocation in plants. The bromine atom offers a reactive site for introducing other functional groups to create derivatives with enhanced pesticidal or herbicidal properties. nih.gov The design strategy for new pesticides often involves creating a series of analogs to explore structure-activity relationships, and this compound is an ideal starting point for such investigations. mdpi.commdpi.comfrontiersin.org

Applications as a Chemical Biology Probe

Chemical probes are small molecules used to study biological systems. efmc.infoprobes-drugs.org this compound and its derivatives have emerged as useful tools in this area due to their ability to interact with specific biological targets.

Investigation of Molecular Mechanisms

The unique electronic and steric properties of this compound make it a valuable scaffold for designing probes to investigate molecular mechanisms. By incorporating this moiety into larger molecules, researchers can study enzyme-substrate interactions, receptor binding, and other fundamental biological processes. The bromine atom can be used as a handle for attaching reporter groups, such as fluorescent tags or affinity labels, allowing for the visualization and identification of target proteins.

Probing Signaling Pathways in Biological Systems

Signaling pathways are complex networks that control cellular processes. Dysregulation of these pathways is often implicated in disease. Chemical probes derived from this compound can be used to dissect these intricate networks. For example, a derivative of this compound could be designed to selectively inhibit a specific kinase in a signaling cascade, allowing researchers to study the downstream effects of that inhibition. This information is crucial for understanding disease pathogenesis and for the development of new therapeutic agents. Some bromophenol compounds have been shown to modulate signaling pathways such as NF-κB and STAT1. researchgate.net

Exploration in Material Science and Advanced Organic Synthesis Beyond Pharmaceuticals

The versatility of this compound extends beyond the life sciences into the realm of material science and advanced organic synthesis. sdu.dkiranchembook.ir

The development of novel materials with specific optical, electronic, or mechanical properties is a rapidly growing field. scirp.orgjournaljmsrr.com The pyridine ring in this compound can be incorporated into polymers or other macromolecules to create materials with unique characteristics. The bromine atom allows for polymerization reactions or for grafting onto surfaces to modify their properties.

In the context of advanced organic synthesis, this compound serves as a valuable building block for the construction of complex molecular architectures. sdu.dkiranchembook.ir Its reactivity in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, makes it a key component in the synthesis of a wide range of organic compounds. These synthetic methodologies are not only crucial for drug discovery but also for the creation of new materials and functional molecules.

Regioisomeric Bromoisopropoxypyridines and Their Synthesis

Regioisomers, compounds with the same molecular formula but different spatial arrangements of substituents, can exhibit markedly different chemical and biological properties. The synthesis of specific bromoisopropoxypyridine regioisomers requires carefully chosen synthetic strategies to ensure the desired substitution pattern.

4-Bromo-2-isopropoxypyridine serves as a versatile building block in organic synthesis. a2bchem.com While specific, detailed synthetic procedures are not extensively published in readily available literature, its preparation can be inferred from established methods for analogous alkoxypyridines. A common approach involves the nucleophilic substitution of a suitable precursor, such as 4-bromo-2-chloropyridine, with sodium isopropoxide.

Alternatively, methods developed for the synthesis of substituted methoxypyridines, such as directed metalation, offer a pathway. arkat-usa.orgresearchgate.net For instance, the synthesis of 2-bromo-4-methoxypyridine (B110594) has been achieved by first lithiating 4-methoxypyridine (B45360) at the C-2 position, followed by bromination. arkat-usa.orgresearchgate.net A similar strategy could theoretically be applied to 2-isopropoxypyridine, though the increased steric bulk of the isopropoxy group might influence the regioselectivity and efficiency of the lithiation step. This compound is typically a liquid at room temperature and is noted for its utility in introducing the 4-bromo-2-isopropyloxy pyridine moiety into more complex molecules. a2bchem.comsigmaaldrich.com

3-Bromo-5-isopropoxypyridine is another important isomer, often appearing as a white solid used as a key intermediate in organic synthesis. guidechem.commusechem.com Its synthesis can be achieved from 3-bromo-5-hydroxypyridine. The precursor, 3-bromo-5-hydroxypyridine, can itself be synthesized through methods such as the decarboxylation of 5-bromopyridine-3-boric acid or from 3-amino-5-bromopyridine. chemicalbook.com Following the preparation of the hydroxypyridine, a standard Williamson ether synthesis with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base would yield the target 3-bromo-5-isopropoxypyridine.

| Regioisomer Data | |

| Compound Name | 4-Bromo-2-isopropoxypyridine |

| CAS Number | 1142194-24-8 sigmaaldrich.com |

| Molecular Formula | C₈H₁₀BrNO sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Plausible Synthetic Precursor | 4-Bromo-2-chloropyridine |

| Compound Name | 3-Bromo-5-isopropoxypyridine |

| CAS Number | 212332-40-6 guidechem.com |

| Molecular Formula | C₈H₁₀BrNO guidechem.com |

| Physical Form | White Solid guidechem.com |

| Plausible Synthetic Precursor | 3-Bromo-5-hydroxypyridine chemicalbook.com |

Modification of the Isopropoxy Group

Altering the alkoxy group provides a direct method for tuning the molecule's properties. This can involve changing the alkyl chain length, branching, or introducing further substitution.

The synthesis of various alkoxy and substituted alkoxypyridine analogs often relies on directed metalation and metal-halogen exchange reactions. arkat-usa.orgresearchgate.net These techniques allow for the regioselective introduction of functional groups onto halo-substituted alkoxypyridines. For example, starting with a precursor like 2,5-dibromopyridine, one can perform a regioselective lithiation at the C-4 position, followed by quenching with an electrophile to introduce a new substituent. researchgate.net Subsequent nucleophilic substitution of one of the bromine atoms with an alkoxide (e.g., sodium methoxide, sodium ethoxide) can generate a range of bromo-alkoxypyridine analogs. arkat-usa.org

The reaction of 3-halopyridines with various alcohols in the presence of a strong base like potassium t-butoxide can also yield 4-alkoxypyridine derivatives, proceeding through a proposed pyridyne intermediate. researchgate.net This highlights a pathway to diversify the alkoxy group on a pre-functionalized pyridine ring. researchgate.net

Variations in the alkoxy group can significantly impact the reactivity and potential biological activity of the pyridine derivative. The influence is typically twofold:

Steric Effects : Larger, bulkier alkoxy groups (like isopropoxy or tert-butoxy) can sterically hinder adjacent positions on the pyridine ring. This can affect reaction rates for subsequent functionalization steps, for example, by impeding the approach of a reagent to a nearby reactive site.

While direct studies on this compound are limited, research on analogous heterocyclic systems demonstrates the importance of such variations. For example, studies on 1,5-benzothiazepines and 5-alkoxymethyluracils have shown that modifying alkyl and alkoxy substituents is a key strategy for tuning vasodilating, antihypertensive, antiviral, and cytotoxic activities. nih.govnih.gov This establishes a strong precedent that modifying the alkoxy group on a bromopyridine core is a valid strategy for developing new compounds with tailored biological profiles.

| Alkoxy Group | Expected Steric Hindrance | Expected Electronic Influence | Potential Impact |

| Methoxy (B1213986) (-OCH₃) | Low | Strong electron-donating (resonance) | Increased ring electron density, minimal steric hindrance. |

| Ethoxy (-OCH₂CH₃) | Moderate | Similar to methoxy | Slightly more lipophilic, minor increase in steric bulk. |

| Isopropoxy (-OCH(CH₃)₂) | High | Similar to methoxy | Significant steric hindrance at adjacent positions (C3, C5), potentially directing reactions elsewhere or lowering rates. Increased lipophilicity. |

| Substituted Alkoxy | Variable | Variable | Can introduce new functional groups, alter solubility, and provide sites for further conjugation. |

Further Functionalization of the Pyridine Ring

The pyridine ring of bromo-alkoxypyridines is ripe for further chemical modification, primarily through reactions that leverage the bromine substituent or activate other positions on the ring.

Key strategies include:

Metal-Halogen Exchange : The bromine atom can be readily exchanged with a metal (typically lithium) by treatment with an organolithium reagent like n-butyllithium or t-butyllithium. researchgate.net The resulting lithiated pyridine is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups.

Directed Ortho-Metalation (DoM) : A substituent on the pyridine ring can direct metalation (lithiation) to an adjacent position. researchgate.net For halo-alkoxypyridines, both the alkoxy and bromo groups can act as directing groups, sometimes leading to challenges in regioselectivity. arkat-usa.orgresearchgate.net However, by carefully choosing the base and reaction conditions, specific positions can be targeted for functionalization. researchgate.netresearchgate.net Advanced TMP-based (2,2,6,6-tetramethylpiperidide) reagents have been developed that exhibit unprecedented regiodivergence, allowing for selective metalation at positions that override the classic directing effects of the initial substituents. researchgate.net

Cross-Coupling Reactions : The carbon-bromine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki (with boronic acids), Heck (with alkenes), Stille (with organotins), and Sonogashira (with terminal alkynes) allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkynyl groups to the pyridine core. arabjchem.orgambeed.com These reactions are fundamental in building molecular complexity. arabjchem.org For example, 2,6-dialkynylpyridine derivatives can be synthesized from dichloropyridines, demonstrating that halo-positions can be selectively functionalized. arabjchem.org

These functionalization techniques transform simple bromo-alkoxypyridines into highly decorated and complex molecular architectures suitable for a wide range of applications in materials science and medicinal chemistry.

Introduction of Additional Halogens or Other Substituents

The strategic introduction of additional halogens and other substituents onto the this compound scaffold is a key strategy for modulating the physicochemical and biological properties of the resulting derivatives. The reactivity of the pyridine ring allows for a variety of substitution reactions, enabling the synthesis of a diverse range of analogs.

Halogens, such as chlorine and iodine, can be introduced at various positions on the pyridine ring, influencing the electronic nature and steric profile of the molecule. britannica.comnih.govvulcanchem.com For instance, the synthesis of 5-chloro-6-isopropoxypyridine-3-boronic acid demonstrates the incorporation of a chlorine atom adjacent to the isopropoxy group. This particular substitution pattern, with a boronic acid at the 3-position, a chlorine at the 5-position, and an isopropoxy group at the 6-position, creates a unique electronic environment. The presence of both an electron-withdrawing chlorine and an electron-donating alkoxy group on the pyridine ring results in an asymmetric electron distribution that can influence binding interactions with biological targets.

Beyond halogens, other functional groups can be incorporated to explore a wider chemical space. For example, cyanation of a bromo-substituted pyrazolopyridine derivative has been achieved using copper cyanide (CuCN) in DMF, demonstrating a method for introducing a nitrile group. nih.gov This reaction highlights a pathway for converting a bromo-substituent into a different functional group, thereby expanding the range of accessible derivatives.

The synthetic routes to these multi-substituted pyridines often involve multi-step sequences. For example, the synthesis of 5-bromo-3-isopropoxypyridine can be achieved by heating 3,5-dibromopyridine (B18299) with potassium isopropoxide in the presence of copper powder. google.com This intermediate can then be further functionalized.

The following table provides examples of substituted pyridine derivatives and the methods used for their synthesis:

| Compound Name | Starting Material | Reagents and Conditions | Reference |

| 5-Chloro-6-isopropoxypyridine-3-boronic acid | Not specified | Not specified | |

| 3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile | 6-Bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | CuCN, DMF, 110 °C | nih.gov |

| 5-Bromo-3-isopropoxypyridine | 3,5-Dibromopyridine | Potassium isopropoxide, isopropanol (B130326), copper powder, 140 °C | google.com |

| 3-Iodonaphthothiophene | Not specified | Palladium-catalyzed reaction | chemrxiv.org |

Post-Coupling Modifications and Derivatization Strategies

Following the initial synthesis of the core this compound structure, a variety of post-coupling modifications and derivatization strategies can be employed to further diversify the molecular architecture. These modifications are crucial for fine-tuning the properties of the lead compounds and exploring structure-activity relationships.

A common and powerful strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the bromine-bearing position. For instance, the Suzuki-Miyaura cross-coupling of a brominated benzo researchgate.netannulene-8-carboxylate with various arylboronic acids has been used to generate a library of derivatives. rsc.org Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been coupled with different aryl boronic acids using a palladium catalyst to produce a series of arylated analogs. mdpi.com

Another important post-coupling modification is the transformation of existing functional groups. For example, an ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. rsc.org This approach, often utilizing coupling reagents like COMU or HATU, allows for the introduction of a wide range of substituents at the amide nitrogen. rsc.org

Furthermore, functionalization can be achieved through reactions that modify the pyridine ring itself or its substituents. For example, a bromo-substituent can be converted to a different functional group, such as a nitrile, through cyanation reactions. nih.gov Additionally, other parts of the molecule can be modified. For instance, in the synthesis of isosteviol-based 1,3-aminoalcohols, the carboxylate ester function was modified to the free carboxylic acid, benzyl (B1604629) ester, and acryloyl ester to study the effect of these changes on biological activity. nih.gov

These derivatization strategies are often guided by the need to improve biological activity, selectivity, or pharmacokinetic properties. The ability to perform these modifications in the later stages of a synthetic sequence allows for the rapid generation of analogs for biological evaluation.

The table below summarizes some post-coupling modification strategies and their applications:

| Modification Strategy | Reaction Type | Application | Reference |

| Arylation | Suzuki-Miyaura Cross-Coupling | Introduction of various aryl and heteroaryl groups | rsc.orgmdpi.com |

| Amide Formation | Amide Coupling | Generation of a library of amides with diverse substituents | rsc.org |

| Functional Group Transformation | Cyanation | Conversion of a bromo-substituent to a nitrile group | nih.gov |

| Ester Modification | Hydrolysis and Esterification | Variation of the ester group to study its effect on biological activity | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Correlations between Structural Changes and Biological Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound derivatives influence their biological activity. These studies systematically alter different parts of the molecule and assess the impact on potency, selectivity, and other biological parameters.

One key area of investigation is the substitution pattern on the pyridine ring. For example, in a series of 7-heteroaryl-3-azabicyclo[3.3.1]non-6-enes, substituents at the 5'- and 6'-positions of the pyridine ring were found to significantly modulate affinity for nicotinic receptor subtypes. barrowneuro.org The introduction of an isopropoxy group at the 6-position of the pyridine ring in a different series of compounds led to a highly potent CCR2 ligand with only moderate affinity for the CCR5 receptor. rsc.org This highlights the importance of the position and nature of the alkoxy substituent in determining receptor selectivity.

The nature of the substituent also plays a critical role. In the aforementioned nicotinic receptor ligand series, electron-withdrawing groups at the 5'-position, such as fluoro, cyano, and trifluoromethyl, were evaluated. barrowneuro.org While 5-fluoro substitution did not significantly alter the affinity profile, cyano and trifluoromethyl groups led to a loss in α7 affinity while retaining high α4β2 affinity. barrowneuro.org This suggests that the electronic properties of the substituent can selectively impact binding to different receptor subtypes.

Furthermore, modifications to other parts of the molecule can have profound effects on the biological profile. In a study of benzo researchgate.netannulene-based CCR2 and CCR5 antagonists, variations in the amide N-substituent and the aryl moiety at the 2-position of the benzo researchgate.netannulene scaffold were extensively explored. rsc.org The introduction of bulky alkyl substituents at the para-position of a phenyl ring did not significantly affect CCR2/CCR5 selectivity, whereas the introduction of a lipophilic isopropoxy group into the pyridine ring led to a highly potent and selective CCR2 ligand. rsc.org

The following table summarizes some observed SAR trends for derivatives related to this compound:

| Structural Modification | Effect on Biological Profile | Compound Series | Reference |

| Introduction of a 6-isopropoxy group on the pyridine ring | Increased potency and selectivity for the CCR2 receptor | Benzo researchgate.netannulene-based antagonists | rsc.org |

| 5'-Fluoro substitution on the pyridine ring | No significant change in affinity for nicotinic receptor subtypes | 7-Heteroaryl-3-azabicyclo[3.3.1]non-6-enes | barrowneuro.org |

| 5'-Cyano or 5'-trifluoromethyl substitution on the pyridine ring | Decreased α7 affinity, retained high α4β2 affinity | 7-Heteroaryl-3-azabicyclo[3.3.1]non-6-enes | barrowneuro.org |

| Variation of the amide N-substituent | Modulated CCR2 and CCR5 receptor affinity | Benzo researchgate.netannulene-based antagonists | rsc.org |

Computational Modeling in SAR Exploration

Computational modeling plays an increasingly important role in the exploration of structure-activity relationships (SAR) for derivatives of this compound. These in silico methods provide valuable insights into the binding modes of ligands, rationalize experimental observations, and guide the design of new analogs with improved properties.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. For example, SAR-guided molecular docking has been used to rationalize the binding modes of 2-PAM analogs at the active site of acetylcholinesterase. pitt.edu By understanding how different substituents interact with the amino acid residues in the binding pocket, researchers can make more informed decisions about which modifications are likely to enhance binding affinity.

Quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to quantify the electronic properties of molecules. For instance, DFT calculations can be used to determine the electron-donating or electron-withdrawing effects of substituents on the pyridine ring. This information can then be correlated with the observed biological activity to understand how the electronic landscape of the molecule influences its interaction with the target.

In addition to predicting binding modes and electronic properties, computational models can be used to calculate various molecular descriptors that are relevant to a compound's pharmacokinetic properties, such as lipophilicity and polar surface area. These descriptors can be used to build quantitative structure-activity relationship (QSAR) models, which mathematically relate the structural features of a series of compounds to their biological activity.

The integration of computational modeling with experimental synthesis and biological testing creates a powerful feedback loop for lead optimization. Computational predictions can prioritize the synthesis of the most promising compounds, thereby saving time and resources. The experimental results, in turn, can be used to refine and validate the computational models, leading to more accurate predictions for future generations of compounds.

The table below lists some computational methods and their applications in SAR studies:

| Computational Method | Application | Example | Reference |